2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a fluorophenyl group, and an oxadiazole ring, among other functional groups
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include chlorophenol, fluorophenyl hydrazine, and thiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The formation of ring structures through cyclization reactions is also possible.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((3-chlorophenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
- [4-[2-(4-acetyl-3-hydroxy-2-propylphenoxy)ethoxy]-3-chlorophenyl]acetic acid
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C20H14ClFN4O3S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H14ClFN4O3S/c1-11-17(19-25-18(26-29-19)12-2-6-14(22)7-3-12)30-20(23-11)24-16(27)10-28-15-8-4-13(21)5-9-15/h2-9H,10H2,1H3,(H,23,24,27) |
InChI Key |
NAEHVROOVUOBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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